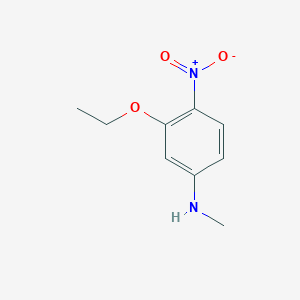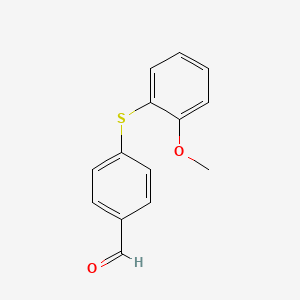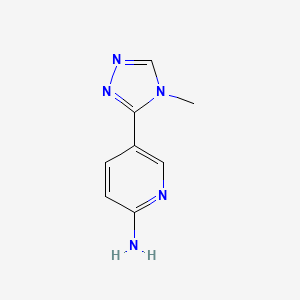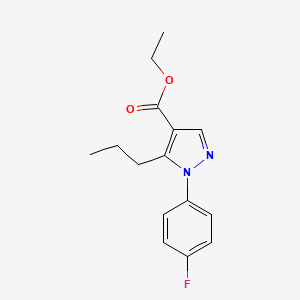![molecular formula C12H15NO B1429014 Spiro[chroman-2,3'-pyrrolidine] CAS No. 1047721-75-4](/img/structure/B1429014.png)
Spiro[chroman-2,3'-pyrrolidine]
Overview
Description
Spiro[chroman-2,3’-pyrrolidine] is a complex organic compound that belongs to the class of spiro-heterocyclic compounds. These compounds are characterized by their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Synthesis Analysis
The synthesis of spiro[chroman-2,3’-pyrrolidine] involves complex multi-component reactions. These reactions often suffer from long reaction times, but acceleration can be achieved in microdroplets and thin films . The deposition method and mild heating are crucial factors for product formation . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .Molecular Structure Analysis
Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The chemical reactions involved in the construction of spiro[chroman-2,3’-pyrrolidine] are complex and involve multiple components . Acceleration of these reactions can be achieved in microdroplets and thin films .Scientific Research Applications
Drug Discovery and Pharmacology
Spiro compounds, including Spiro[chroman-2,3’-pyrrolidine], are highly sought-after in drug discovery due to their unique structural features and diverse biological activities. They often serve as key scaffolds in medicinal chemistry for the development of new therapeutic agents .
Organic Synthesis
Spiro[chroman-2,3’-pyrrolidine] can be utilized in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions. These reactions are valuable for creating libraries of compounds with potential pharmacological properties .
Biological Studies
Spiro[chroman-2,3’-pyrrolidine] derivatives could be synthesized and evaluated for their biological activities, such as antiproliferative effects against various cancer cell lines .
Future Directions
Spiro[chroman-2,3’-pyrrolidine] and similar spirocyclic compounds have received significant attention in medicinal chemistry due to their promising biological activity . Future research will likely focus on developing novel synthetic procedures for these compounds and exploring their potential therapeutic applications .
properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZFKHVALQAIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)